molecular formula C10H6Cl2N4S B257347 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257347
M. Wt: 285.15 g/mol
InChI Key: JGSROVMJFZIONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both triazole and thiadiazole rings. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported that this compound exhibits its antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. It has also been shown to exhibit its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. The anticancer activity of this compound is believed to be due to its ability to induce apoptosis in cancer cells. The anticonvulsant and analgesic activities of this compound are believed to be due to its ability to modulate GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been reported that this compound exhibits significant antimicrobial, antifungal, anticancer, anticonvulsant, and analgesic activities. In addition, this compound has been shown to exhibit potent neuroprotective activity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, and neuroprotective activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major directions is the further investigation of its potential as a neuroprotective agent. Another direction is the study of its potential as an anti-inflammatory agent. In addition, the development of new synthetic methods for the preparation of this compound and its derivatives is also an important future direction. Finally, the study of the structure-activity relationship of this compound and its derivatives is also an important future direction to explore its potential in various fields of scientific research.
In conclusion, 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields of scientific research.

Synthesis Methods

The synthesis of 6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the most commonly used methods is the reaction of 3,4-dichlorophenyl hydrazine with 2-amino-4-methyl-5-mercapto-1,2,4-triazole in the presence of acetic anhydride. The reaction yields the desired compound with a good yield. Another method involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-amino-4-methyl-5-mercapto-1,2,4-triazole in the presence of a base. This method also yields the desired compound with a good yield.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits significant antimicrobial, antifungal, and anticancer activities. It has also been shown to exhibit potent anticonvulsant and analgesic activities. In addition, this compound has been studied for its potential as a neuroprotective agent.

properties

Product Name

6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C10H6Cl2N4S

Molecular Weight

285.15 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H6Cl2N4S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,1H3

InChI Key

JGSROVMJFZIONF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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